![molecular formula C27H22N2 B14505344 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities
Vorbereitungsmethoden
The synthesis of 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method involves the condensation of aromatic aldehydes, dimedone, and 1-naphthylamine in the presence of a catalyst such as poly(4-vinylpyridinum) trinitromethanide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[c]acridin-7-yl ketones, while reduction may produce benzo[c]acridin-7-yl alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions. In biology and medicine, it has shown potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase and telomerase enzymes . Additionally, it has been studied for its antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents . In industry, it is used in the production of dyes, fluorescent materials, and laser technologies .
Wirkmechanismus
The mechanism of action of 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerase and telomerase . These interactions can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. The compound’s semi-planar heterocyclic structure is crucial for its ability to interact with different biomolecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline include other acridine derivatives such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), triazoloacridone (C-1305), and amsacrine (m-AMSA) . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C27H22N2 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C27H22N2/c1-29(2)21-15-11-19(12-16-21)13-17-23-24-9-5-6-10-26(24)28-27-22-8-4-3-7-20(22)14-18-25(23)27/h3-18H,1-2H3 |
InChI-Schlüssel |
LVEZYKCBSYWRSL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC4=CC=CC=C4C3=NC5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


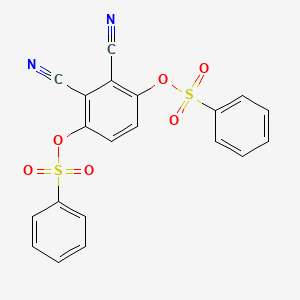

![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)
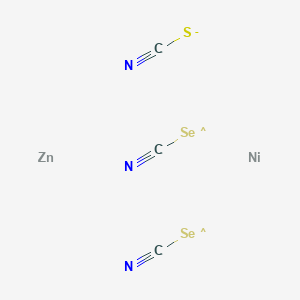
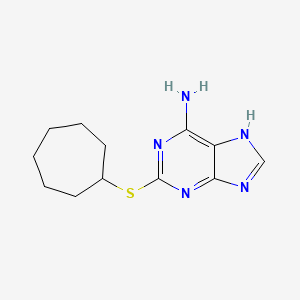
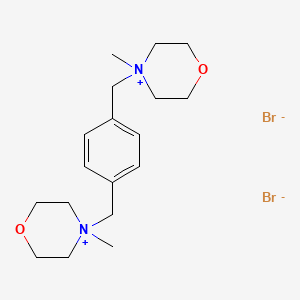
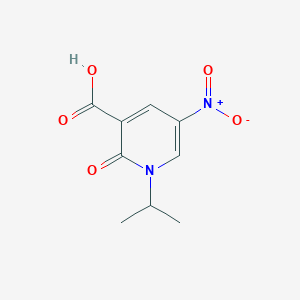
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
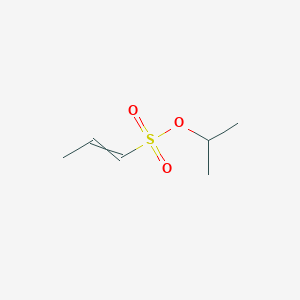
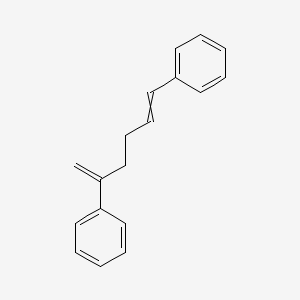
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
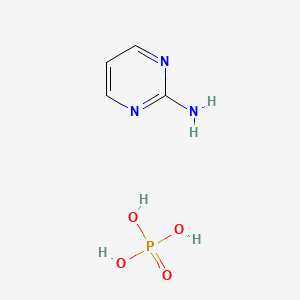
silane](/img/structure/B14505345.png)
